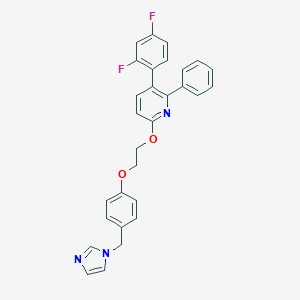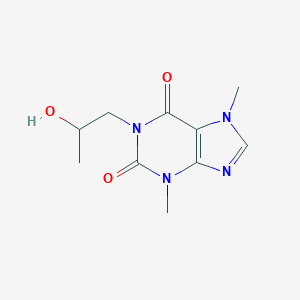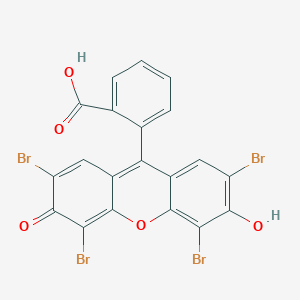
Ono-AE3-237
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-AE3-237 is a synthetic organic compound known for its high selectivity as an antagonist for the DP1 receptor. It exhibits subnanomolar affinity, making it a potent compound in pharmacological studies .
Chemical Reactions Analysis
ONO-AE3-237 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ONO-AE3-237 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving DP1 receptor antagonists.
Biology: Employed in research to understand the role of DP1 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions where DP1 receptor antagonism is beneficial.
Industry: Utilized in the development of new pharmacological agents targeting the DP1 receptor.
Mechanism of Action
ONO-AE3-237 exerts its effects by selectively binding to the DP1 receptor, thereby inhibiting its activity. This antagonistic action prevents the receptor from interacting with its natural ligand, prostaglandin D2, which in turn modulates various physiological responses. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the downstream signaling pathways associated with DP1 receptor activation .
Comparison with Similar Compounds
ONO-AE3-237 is unique in its high selectivity and subnanomolar affinity for the DP1 receptor. Similar compounds include:
BW245C: Another DP1 receptor antagonist with different selectivity and affinity profiles.
MK-0524: A compound with DP1 receptor antagonistic properties but varying in its chemical structure and pharmacological effects.
The uniqueness of this compound lies in its potent and selective antagonism of the DP1 receptor, making it a valuable tool in pharmacological research .
Properties
Molecular Formula |
C29H28N2O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[1-[4-[[(2S)-4,6-dimethyl-2,3-dihydro-1,4-benzoxazin-2-yl]methoxy]benzoyl]-2-methylindol-4-yl]acetic acid |
InChI |
InChI=1S/C29H28N2O5/c1-18-7-12-27-26(13-18)30(3)16-23(36-27)17-35-22-10-8-20(9-11-22)29(34)31-19(2)14-24-21(15-28(32)33)5-4-6-25(24)31/h4-14,23H,15-17H2,1-3H3,(H,32,33)/t23-/m0/s1 |
InChI Key |
PDLHJVXUGHZZQP-QHCPKHFHSA-N |
SMILES |
O=C(O)CC1=CC=CC2=C1C=C(C)N2C(C3=CC=C(OC[C@H]4OC5=CC=C(C)C=C5N(C)C4)C=C3)=O |
Isomeric SMILES |
CC1=CC2=C(C=C1)O[C@@H](CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ONO-AE3-237; ONO AE3 237; ONOAE3237 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester](/img/structure/B538364.png)



![8-(4-Methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B540039.png)



![N-(3,5-dimethylphenyl)-2-[3-(thien-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B540980.png)

![1-Pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B541290.png)
![2-[[(2S)-2-aminopropanoyl]amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide](/img/structure/B541304.png)

